molecular formula C22H16F3N5OS B12205143 1-phenyl-3-[(pyridin-2-ylsulfanyl)methyl]-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1H-pyrazol-5-ol

1-phenyl-3-[(pyridin-2-ylsulfanyl)methyl]-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1H-pyrazol-5-ol

Cat. No.: B12205143
M. Wt: 455.5 g/mol
InChI Key: UGXWZLDVAXESCQ-UHFFFAOYSA-N
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Description

1-Phenyl-3-[(pyridin-2-ylsulfanyl)methyl]-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1H-pyrazol-5-ol is a complex heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a combination of phenyl, pyridinylsulfanyl, and trifluoromethylphenyl groups, making it a subject of interest for various scientific research applications.

Preparation Methods

The synthesis of 1-phenyl-3-[(pyridin-2-ylsulfanyl)methyl]-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1H-pyrazol-5-ol typically involves multiple steps, starting from readily available starting materials. One efficient synthetic route involves the base-catalyzed Claisen–Schmidt condensation reaction, where 1-phenyl-1H-pyrazol-3-ol is reacted with formyl or acetyl derivatives . The reaction conditions often include the use of sodium acetate as a catalyst at room temperature . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylsulfanyl and trifluoromethylphenyl groups.

    Condensation: The Claisen–Schmidt condensation reaction is a key step in its synthesis.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as sodium acetate or palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazoles and related heterocycles.

Scientific Research Applications

1-Phenyl-3-[(pyridin-2-ylsulfanyl)methyl]-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1H-pyrazol-5-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-3-[(pyridin-2-ylsulfanyl)methyl]-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-phenyl-3-[(pyridin-2-ylsulfanyl)methyl]-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1H-pyrazol-5-ol include other pyrazole derivatives such as:

These compounds share structural similarities but differ in their substituent groups and overall reactivity. The uniqueness of this compound lies in its combination of phenyl, pyridinylsulfanyl, and trifluoromethylphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H16F3N5OS

Molecular Weight

455.5 g/mol

IUPAC Name

2-phenyl-5-(pyridin-2-ylsulfanylmethyl)-4-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C22H16F3N5OS/c23-22(24,25)15-7-6-8-16(13-15)27-28-20-18(14-32-19-11-4-5-12-26-19)29-30(21(20)31)17-9-2-1-3-10-17/h1-13,29H,14H2

InChI Key

UGXWZLDVAXESCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)CSC3=CC=CC=N3)N=NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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